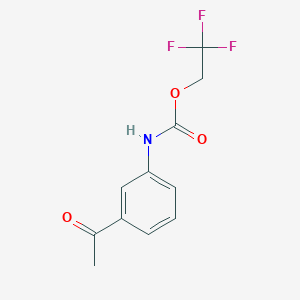

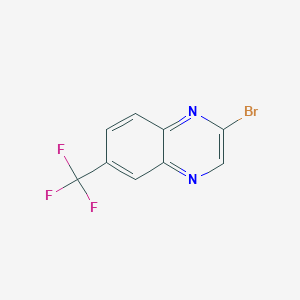

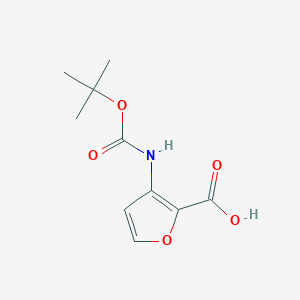

![molecular formula C8H5N3 B1373092 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile CAS No. 1082040-98-9](/img/structure/B1373092.png)

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

説明

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a compound that has been studied for its potential anticancer activities . It has been designed and synthesized as a colchicine-binding site inhibitor . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .

Synthesis Analysis

The synthesis of this compound involves several steps. The starting material, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is reacted with substituted phenylboronic acid in the presence of K2CO3 and Pd(PPh3)4 .Chemical Reactions Analysis

This compound has been found to exhibit potent anticancer activities. It has been shown to inhibit tubulin polymerization at concentrations of 3μM and 5μM, and disrupt tubulin microtubule dynamics at a concentration of 0.12μM .科学的研究の応用

Synthesis of Analogues and Derivatives

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile and its derivatives have been a focus in the synthesis of new chemical compounds. Salaheldin et al. (2010) described the preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives transformed into substituted pyrrolo[3,2-b]pyridines, highlighting the versatility of this compound in creating new chemical structures (Salaheldin et al., 2010). Similarly, Kayukov et al. (2020) synthesized 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles, demonstrating the chemical adaptability of this compound (Kayukov et al., 2020).

Optical and Electronic Properties

The optical and electronic properties of pyridine derivatives, including those related to this compound, have been extensively studied. Zedan et al. (2020) reported on the structural, optical, and diode characteristics of two pyridine derivatives, providing insights into their potential applications in electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Structural Analysis

The molecular structure and vibrational spectra of related compounds have been analyzed using various techniques, as reported by Bahgat et al. (2009). Their research offers a deeper understanding of the structural properties of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives (Bahgat, Jasem, & El‐Emary, 2009).

Catalyzed Synthesis

DMAP-catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from related compounds highlights the potential for catalytic processes in synthesizing complex structures, as discussed by Khashi et al. (2015) (Khashi, Davoodnia, & Rao Lingam, 2015).

Palladium-Catalyzed Reactions

Wang et al. (2020) developed a palladium(II)-catalyzed cascade reaction for synthesizing substituted 1H-pyrrole-3-carbonitriles, demonstrating another approach to manipulating the core structure of this compound (Wang et al., 2020).

Applications in Electronics

El-Menyawy et al. (2019) explored the synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives, which can be related to this compound, for potential applications in electronics (El-Menyawy, Zedan, & Nawar, 2019).

作用機序

Target of Action

The primary targets of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) and tubulin . FGFRs play an essential role in various types of tumors , while tubulin is a critical component of the cytoskeleton, playing important roles in cell mitosis, cytokinesis, and signal transduction .

Mode of Action

This compound interacts with its targets in the following ways:

- FGFRs : Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

- Tubulin : The compound acts as a colchicine-binding site inhibitor, disrupting tubulin microtubule dynamics .

Biochemical Pathways

The affected pathways and their downstream effects include:

- FGFR signaling pathway : This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

- Microtubule dynamics : The compound disrupts the balance of microtubule dynamics, leading to mitotic arrest .

Pharmacokinetics

It’s known that the compound has low molecular weight, which would be beneficial to its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include:

- Inhibition of cell proliferation : The compound inhibits the proliferation of cancer cells .

- Induction of apoptosis : The compound induces apoptosis in cancer cells .

- Inhibition of cell migration and invasion : The compound significantly inhibits the migration and invasion of cancer cells .

Action Environment

It’s known that the compound’s inhibitory action against fgfrs and tubulin is potent, suggesting that it may be effective in a variety of biological environments .

将来の方向性

The future directions for the study of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile could involve further exploration of its anticancer activities and potential applications in cancer therapy . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process.

生化学分析

Biochemical Properties

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways. The compound exhibits inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of potency . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the receptors.

Cellular Effects

This compound influences various cellular processes, including cell proliferation, apoptosis, and migration. In cancer cell lines such as HeLa, SGC-7901, and MCF-7, the compound has demonstrated significant antitumor activity by inhibiting cell proliferation and inducing apoptosis . Additionally, it affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, the compound’s interaction with FGFRs involves the formation of hydrogen bonds with key amino acid residues, resulting in the inhibition of downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory activity against target enzymes and proteins over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced cell proliferation . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that may retain or lose the biological activity of the parent compound. The effects on metabolic flux and metabolite levels are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with efflux transporters, such as P-glycoprotein, which influence its cellular accumulation and distribution . Additionally, the compound’s lipophilicity and molecular size affect its ability to cross cellular membranes and reach target sites within tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, affecting its therapeutic efficacy and potential side effects.

特性

IUPAC Name |

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-7-3-8-6(5-11-7)1-2-10-8/h1-3,5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIUVAZQTGCBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=NC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676823 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-98-9 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

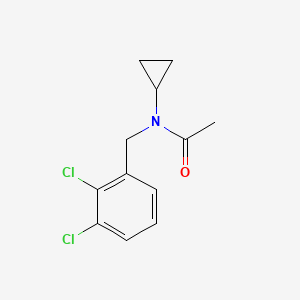

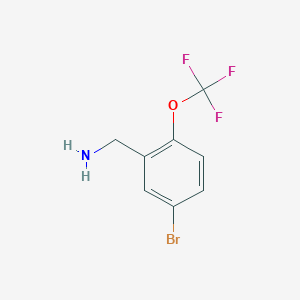

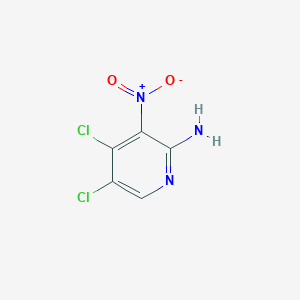

![8-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B1373012.png)

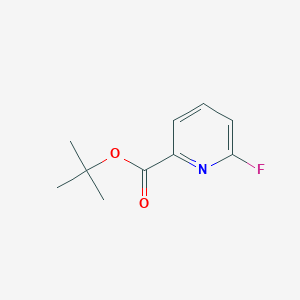

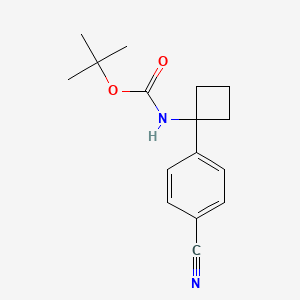

![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)

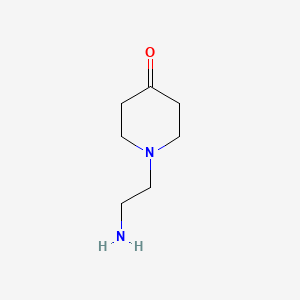

![N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373027.png)